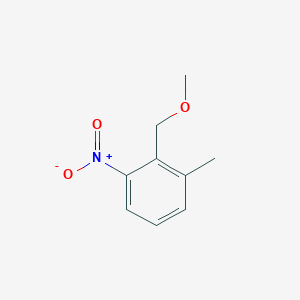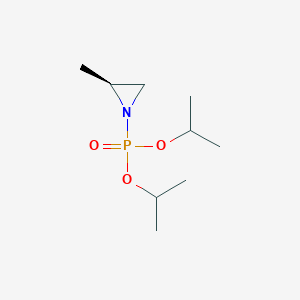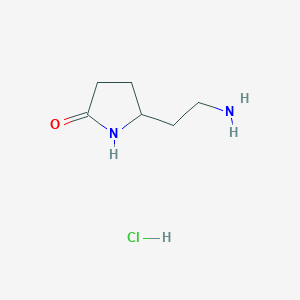
Chlorhydrate de N-(4-(trifluorométhoxy)phényl)azétidine-3-carboxamide
Vue d'ensemble
Description
“N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride” is a chemical compound with the linear formula C10H11ClF3NO . It is also known as “3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride” and has a CAS number of 1956331-83-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethoxy group attached to the 4-position of a phenyl ring, which is further linked to an azetidine ring via a carboxamide group . The molecular weight is 253.65 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.65 and a linear formula of C10H11ClF3NO .Mécanisme D'action
N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride inhibits the activity of the IKK complex by binding to its active site and preventing the phosphorylation of IκB proteins. This leads to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects:
N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and monocytes. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride is its specificity for the IKK complex and its ability to inhibit the NF-κB pathway without affecting other signaling pathways. However, one of the limitations of N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride could focus on its potential use as a therapeutic agent for various inflammatory and cancer-related diseases. It could also be used in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further studies could be conducted to investigate the potential side effects of N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride and its long-term effects on cellular processes.
Applications De Recherche Scientifique
Réactifs de trifluorométhoxylation
Le groupe trifluorométhoxy (CF3O) dans ce composé est devenu une nouvelle entité dans divers domaines en raison de ses caractéristiques uniques . Plusieurs réactifs innovants ont été développés pour faciliter la réaction de trifluorométhoxylation et rendre les composés contenant CF3O plus accessibles .
2. Inhibiteurs de l'hydrolase d'époxyde soluble (sEH) Une série de bis-urées N,N'-disubstituées contenant un fragment 4-(trifluorométhoxy)phényle lipophile a été synthétisée par réaction de l'isocyanate de 4-(trifluorométhoxy)phényle avec des diamines aliphatiques . Ces composés synthétisés sont prometteurs comme inhibiteurs de l'hydrolase d'époxyde soluble humaine .
3. Synthèse d'esters de bisphosphonate (N-BPs) contenant du pyrazole Le chlorhydrate de 4-(trifluorométhoxy)phénylhydrazine peut être utilisé dans la synthèse d'esters de bisphosphonate (N-BPs) contenant du pyrazole .
Groupes lipophiles dans la conception de médicaments
Le 4-(trifluorométhoxy)phényle est l'un des groupes lipophiles les plus courants, qui est souvent introduit comme un fragment structurel dans la conception d'inhibiteurs de l'hydrolase d'époxyde soluble (sEH) .
Essais cliniques
Par exemple, la N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluorométhoxy)phényl]urée (1770-TPPU) était l'un des premiers candidats pour les essais cliniques d'inhibiteurs de la sEH en tant que cible prometteuse pour la thérapie étiotropique de l'hypertonie, de la tuberculose, des pathologies rénales et d'autres maladies socialement dangereuses .
Insecticides
Les composés contenant un groupe 4-(trifluorométhoxy)phényle présentent également d'autres activités. Par exemple, le 2-{2-(4-cyanophényl)-1-[3-(trifluorométhyl)phényl]éthylidène}-N-[4-(trifluorométhoxy)phényl]hydrazinecarboxamide (B, métafllumizone, ProMeris) est utilisé comme insecticide (ou zoocide), qui agit en bloquant les canaux sodiques dépendants du potentiel chez les insectes et les rongeurs nuisibles .
Activité antitumorale
Le 3-[(quinolin-4-ylméthyl)amino]-N-[4-(trifluorométhoxy)phényl]thiophène-2-carboxamide © a montré une activité antitumorale via l'inhibition de la tyrosine kinase .
8. Étude des processus biologiques liés au vieillissement La N-[4-(trifluorométhoxy)phényl]carbonohydrazonoyl dicyanide (A) peut être utile pour étudier les processus biologiques liés au vieillissement .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNZGPFTCIXNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807988-25-5 | |
| Record name | 3-Azetidinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807988-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)
sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)
![N-[2-(prop-2-yn-1-yloxy)ethyl]cyclooctanamine](/img/structure/B1653274.png)
![N-(2-cyclohexylethyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1653275.png)
![5-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)morpholine-4-carbonyl]-1H-indazole](/img/structure/B1653276.png)
![3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]-1-(propan-2-yl)urea](/img/structure/B1653277.png)




![tert-butyl N-(4-{[N'-(methoxycarbonyl)hydrazinecarbonyl]amino}phenyl)carbamate](/img/structure/B1653289.png)

![1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1653294.png)
